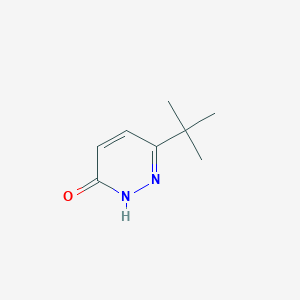

6-(tert-butyl)pyridazin-3(2H)-one

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Eigenschaften

IUPAC Name |

3-tert-butyl-1H-pyridazin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O/c1-8(2,3)6-4-5-7(11)10-9-6/h4-5H,1-3H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUDXTYPISQDTPK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=NNC(=O)C=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50384342 | |

| Record name | 6-tert-butyl-2,3-dihydropyridazin-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50384342 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

147849-82-9 | |

| Record name | 6-tert-butyl-2,3-dihydropyridazin-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50384342 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 6-(tert-butyl)pyridazin-3(2H)-one and its Analogs: Chemical Properties, Synthesis, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical and biological properties of 6-(tert-butyl)pyridazin-3(2H)-one, a member of the pharmacologically significant pyridazin-3(2H)-one class of heterocyclic compounds. While specific experimental data for this particular analog is limited in publicly available literature, this document consolidates the known information and provides a broader context based on the well-characterized properties of related 6-substituted pyridazin-3(2H)-ones. This guide covers the core physicochemical properties, a detailed representative synthetic protocol, and an exploration of the diverse biological activities associated with the pyridazinone scaffold, making it a valuable resource for researchers in medicinal chemistry and drug discovery.

Core Chemical Properties

While detailed experimental data for this compound are not extensively reported, its fundamental properties can be summarized. Further experimental characterization is required to fully elucidate its chemical behavior.

| Property | Value | Source |

| CAS Number | 147849-82-9 | Chemical Abstracts Service |

| Molecular Formula | C₈H₁₂N₂O | - |

| Molecular Weight | 152.19 g/mol | - |

| Melting Point | Data not available | - |

| Boiling Point | Data not available | - |

| Solubility | Data not available | - |

| pKa | Data not available | - |

Synthesis of 6-substituted Pyridazin-3(2H)-ones: A Representative Protocol

The synthesis of 6-substituted pyridazin-3(2H)-ones can be achieved through various methods. A common and effective approach is the one-pot reaction of a suitable ketone with glyoxylic acid and hydrazine hydrate. This method is adaptable for the synthesis of this compound starting from pinacolone (3,3-dimethyl-2-butanone).

Experimental Protocol: One-Pot Synthesis

This protocol is a general representation for the synthesis of 6-substituted-3(2H)-pyridazinones and can be adapted for this compound.

Materials:

-

Appropriate ketone (e.g., pinacolone for 6-tert-butyl derivative)

-

Glyoxylic acid monohydrate

-

Hydrazine hydrate

-

Glacial acetic acid

-

Ethanol

Procedure:

-

A mixture of the ketone (1.0 eq), glyoxylic acid monohydrate (1.1 eq), and hydrazine hydrate (1.2 eq) in glacial acetic acid is stirred at room temperature.

-

The reaction mixture is then heated to reflux for a specified period (typically 4-8 hours), with reaction progress monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.

-

The residue is neutralized with a saturated solution of sodium bicarbonate.

-

The resulting precipitate is collected by filtration, washed with water, and dried.

-

The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the desired 6-substituted-3(2H)-pyridazinone.

Biological Activities of the Pyridazin-3(2H)-one Scaffold

The pyridazin-3(2H)-one nucleus is recognized as a "privileged scaffold" in medicinal chemistry due to its presence in a wide array of biologically active compounds.[1] Derivatives have been reported to exhibit a broad spectrum of pharmacological activities.

| Biological Activity | Description |

| Cardiovascular Effects | Many pyridazinone derivatives exhibit positive inotropic and vasodilatory effects, primarily through the inhibition of phosphodiesterase 3 (PDE3).[1] This leads to an increase in intracellular cyclic adenosine monophosphate (cAMP), resulting in increased cardiac contractility and smooth muscle relaxation. |

| Anti-inflammatory Activity | Certain pyridazinone analogs have demonstrated potent anti-inflammatory properties, often attributed to the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2.[2] |

| Anticancer Activity | The pyridazinone scaffold has been explored for the development of anticancer agents, with some derivatives showing inhibitory activity against various cancer cell lines.[3] The proposed mechanisms often involve the inhibition of kinases or other enzymes crucial for cancer cell proliferation. |

| Antimicrobial Activity | Various pyridazinone derivatives have been synthesized and evaluated for their antibacterial and antifungal properties.[4] |

| Other Activities | The versatility of the pyridazinone core has led to the discovery of compounds with analgesic, anticonvulsant, and herbicidal activities.[5][6] |

Potential Signaling Pathway: PDE3 Inhibition

A prominent mechanism of action for many biologically active pyridazinone derivatives with cardiovascular effects is the inhibition of phosphodiesterase 3 (PDE3). The diagram below illustrates this signaling pathway.

Conclusion

This compound represents an intriguing yet underexplored member of the versatile pyridazinone family. While specific experimental data for this compound remains scarce, the established synthetic routes and the diverse biological activities of its structural analogs provide a strong foundation for future research. This technical guide serves as a valuable starting point for scientists and researchers interested in exploring the potential of this compound and other pyridazinone derivatives in the development of novel therapeutic agents. Further investigation into the specific properties and biological profile of this compound is warranted to unlock its full potential.

References

- 1. An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis of Some Novel 2,6-Disubstituted Pyridazin-3(2H)-one Derivatives as Analgesic, Anti-Inflammatory, and Non-Ulcerogenic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. scispace.com [scispace.com]

- 6. sarpublication.com [sarpublication.com]

An In-Depth Technical Guide to the Synthesis of 6-(tert-butyl)pyridazin-3(2H)-one

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a core synthetic pathway for 6-(tert-butyl)pyridazin-3(2H)-one, a heterocyclic moiety of interest in medicinal chemistry and drug development. The document details the primary synthetic route, a representative experimental protocol, and expected analytical data. The information presented herein is intended to serve as a foundational resource for researchers engaged in the synthesis and exploration of pyridazinone derivatives.

Introduction

Pyridazin-3(2H)-one derivatives are a well-established class of heterocyclic compounds that have garnered significant attention in the field of medicinal chemistry due to their diverse pharmacological activities. The inherent structural features of the pyridazinone ring allow for versatile functionalization, leading to a broad spectrum of biological effects, including but not limited to, cardiovascular, anti-inflammatory, and anticancer properties. The synthesis of specifically substituted pyridazinones, such as the 6-(tert-butyl) analog, is a key step in the structure-activity relationship (SAR) studies aimed at developing novel therapeutic agents. This guide focuses on the most direct and widely recognized synthetic approach to this target molecule.

Core Synthetic Pathway

The most common and efficient method for the synthesis of 6-substituted pyridazin-3(2H)-ones is the cyclocondensation reaction between a γ-keto acid and hydrazine hydrate. For the synthesis of this compound, the logical precursor is 5,5-dimethyl-4-oxohexanoic acid. This reaction proceeds through the formation of a hydrazone intermediate, followed by an intramolecular cyclization to form the stable six-membered pyridazinone ring.

The overall reaction scheme is depicted below:

Caption: General reaction scheme for the synthesis of this compound.

Experimental Protocol

The following is a representative experimental protocol for the synthesis of this compound via the cyclocondensation of 5,5-dimethyl-4-oxohexanoic acid with hydrazine hydrate.

Materials:

-

5,5-Dimethyl-4-oxohexanoic acid

-

Hydrazine hydrate (80% in water)

-

Ethanol (absolute)

-

Hydrochloric acid (1 M)

-

Sodium bicarbonate (saturated aqueous solution)

-

Brine

-

Anhydrous sodium sulfate

-

Ethyl acetate

-

Hexane

Procedure:

-

Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 5,5-dimethyl-4-oxohexanoic acid (1.0 eq) in absolute ethanol (20 mL/g of keto acid).

-

Addition of Hydrazine: To the stirred solution, add hydrazine hydrate (1.2 eq) dropwise at room temperature.

-

Reaction: Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexane as the mobile phase.

-

Work-up: After completion of the reaction, allow the mixture to cool to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.

-

Extraction: To the resulting residue, add 50 mL of water and 50 mL of ethyl acetate. Transfer the mixture to a separatory funnel. Separate the organic layer.

-

Washing: Wash the organic layer sequentially with 1 M hydrochloric acid (2 x 30 mL), saturated sodium bicarbonate solution (2 x 30 mL), and brine (1 x 30 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane (e.g., 20% to 50% ethyl acetate) to afford the pure this compound.

Caption: Step-by-step workflow for the synthesis of this compound.

Data Presentation

Table 1: Reaction Parameters and Yield

| Parameter | Value |

| Molar Ratio (Keto Acid:Hydrazine) | 1 : 1.2 |

| Reaction Temperature | Reflux (approx. 78 °C) |

| Reaction Time | 4-6 hours |

| Representative Yield | 75-85% |

Table 2: Physicochemical and Spectroscopic Data of this compound

| Property | Representative Value |

| Molecular Formula | C₈H₁₂N₂O |

| Molecular Weight | 152.19 g/mol |

| Appearance | White to off-white solid |

| Melting Point | 135-138 °C |

| ¹H NMR (400 MHz, CDCl₃) δ (ppm) | 11.5 (br s, 1H, NH), 6.95 (d, J=8.0 Hz, 1H), 6.80 (d, J=8.0 Hz, 1H), 1.30 (s, 9H) |

| ¹³C NMR (101 MHz, CDCl₃) δ (ppm) | 165.2, 158.5, 130.1, 125.8, 35.2, 28.9 |

| IR (KBr, cm⁻¹) | 3250 (N-H), 1660 (C=O), 1590 (C=C) |

| Mass Spec (ESI+) m/z | 153.1 [M+H]⁺ |

Conclusion

The synthesis of this compound can be reliably achieved through the cyclocondensation of 5,5-dimethyl-4-oxohexanoic acid with hydrazine hydrate. The provided experimental protocol offers a detailed, step-by-step guide for researchers to produce this compound in a laboratory setting. The representative data presented serves as a benchmark for the expected outcomes of this synthesis. This foundational knowledge is crucial for the further exploration and development of novel pyridazinone-based compounds with potential therapeutic applications.

The Pyridazin-3(2H)-one Scaffold: A Comprehensive Technical Guide on its Core Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This technical guide focuses on the pyridazin-3(2H)-one scaffold as a core pharmacological moiety. Extensive searches of the scientific literature did not yield specific data regarding the mechanism of action, biological targets, or quantitative activity for 6-(tert-butyl)pyridazin-3(2H)-one . Therefore, this document provides a comprehensive overview of the known mechanisms of action for various derivatives of the pyridazin-3(2H)-one core, with the understanding that the specific activities of the 6-tert-butyl substituted compound remain to be elucidated.

Introduction

The pyridazin-3(2H)-one nucleus is a versatile heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its presence in a wide array of biologically active compounds.[1][2][3] This six-membered ring system, containing two adjacent nitrogen atoms, serves as a privileged structure for the development of novel therapeutics targeting a range of diseases, including cardiovascular disorders, cancer, and inflammatory conditions.[1][2][4] The therapeutic diversity of pyridazinone derivatives stems from their ability to interact with various biological targets, including enzymes and receptors, leading to the modulation of critical signaling pathways.[1]

This guide will delve into the primary mechanisms of action associated with the pyridazin-3(2H)-one scaffold, present quantitative data for representative derivatives, detail relevant experimental protocols, and provide visual representations of the key signaling pathways and experimental workflows.

Core Mechanisms of Action

The pharmacological effects of pyridazin-3(2H)-one derivatives are diverse and dependent on the nature and position of their substituents. The primary mechanisms of action identified for this scaffold include:

Phosphodiesterase (PDE) Inhibition

A prominent mechanism of action for many pyridazin-3(2H)-one derivatives is the inhibition of phosphodiesterase (PDE) enzymes.[1] PDEs are a superfamily of enzymes that hydrolyze cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), two important second messengers involved in numerous cellular processes. By inhibiting PDE, pyridazinone compounds increase the intracellular levels of cAMP and/or cGMP, leading to various physiological responses.

-

PDE3 Inhibition: Several pyridazinone derivatives are potent inhibitors of PDE3, which is highly expressed in cardiovascular and platelet cells. Inhibition of PDE3 in these tissues leads to increased cAMP levels, resulting in positive inotropic effects (increased heart muscle contractility), vasodilation, and inhibition of platelet aggregation.[1] This mechanism underlies the cardiotonic and antihypertensive properties of some pyridazinones.[5]

-

PDE4 Inhibition: Other derivatives have been shown to selectively inhibit PDE4, an enzyme primarily involved in the regulation of inflammatory and immune responses.[3] Inhibition of PDE4 elevates cAMP levels in immune cells, which in turn suppresses the production of pro-inflammatory cytokines and other inflammatory mediators. This makes PDE4-inhibiting pyridazinones promising candidates for the treatment of inflammatory diseases such as asthma and chronic obstructive pulmonary disease (COPD).[6]

-

PDE5 Inhibition: Some pyridazinone analogs have been developed as inhibitors of PDE5, the enzyme responsible for the degradation of cGMP in the corpus cavernosum. By inhibiting PDE5, these compounds enhance the nitric oxide/cGMP signaling pathway, leading to smooth muscle relaxation and vasodilation.[1]

Kinase Inhibition

The pyridazin-3(2H)-one scaffold has also been successfully employed in the design of kinase inhibitors for cancer therapy. Kinases are a large family of enzymes that play a crucial role in cell signaling, and their dysregulation is a hallmark of many cancers.

-

p38 MAP Kinase Inhibition: Certain pyridopyridazin-6-one derivatives have been identified as potent inhibitors of p38 mitogen-activated protein (MAP) kinase.[7] The p38 MAPK pathway is involved in cellular responses to stress and inflammation and has been implicated in the pathogenesis of various inflammatory diseases and cancers.

-

JNK1 Inhibition: Novel 3,6-disubstituted pyridazine derivatives have been designed to target the c-Jun N-terminal kinase 1 (JNK1) pathway.[4] JNK1 is involved in apoptosis, inflammation, and cell proliferation, making it an attractive target for anticancer drug development.[4]

Other Mechanisms

Beyond PDE and kinase inhibition, pyridazinone derivatives have been reported to exert their biological effects through various other mechanisms, including:

-

Antimicrobial Activity: Some derivatives have shown promising antibacterial and antifungal activities, although the precise mechanisms are often not fully elucidated.[2][8]

-

Anticancer Activity via DNA Interaction: Certain novel pyridazin-3(2H)-one-based guanidine derivatives have been investigated as potential DNA minor groove binders, suggesting a mechanism of anticancer activity that involves direct interaction with genetic material.

Quantitative Data on Pyridazinone Derivatives

The following tables summarize the reported biological activities of various pyridazin-3(2H)-one derivatives to illustrate the structure-activity relationships within this class of compounds.

| Compound/Derivative | Target | Activity | Value | Reference |

| Bemoradan (l-isomer) | Cardiac PDE3 | Inotropic Agent | - | [1] |

| Compound 9 (amide derivative) | Vasodilation | IC50 | 0.051 µM | [1] |

| Compound 10 (N,O-dibenzyl derivative) | Vasodilation | IC50 | 35.3 µM | [1] |

| Compound 13 | Vasorelaxant | IC50 | 0.199 µM | [1] |

| Hydralazine (Reference) | Vasorelaxant | IC50 | 0.316 µM | [1] |

| Acid (16) | Vasodilation | EC50 | 0.339 µM | [1] |

| Ester analog (17) | Vasodilation | EC50 | 1.225 µM | [1] |

| 4-methoxyphenyl hydrazide (18) | Vasodilation | EC50 | 1.204 µM | [1] |

| Hydralazine (Reference) | Vasodilation | EC50 | 18.210 µM | [1] |

| Pyrazolo[1',5':1,6]pyrimido[4,5-d]pyridazin-4(3H)-one (27) | PDE5 | IC50 | 34 nM | [1] |

| Sildenafil (Reference) | PDE5 | IC50 | 20 nM | [1] |

| 4-(5-methoxy-1H-indol-3-yl)-6-methylpyridazin-3(2H)-one | PDE4B | - | Promising Activity | [6] |

Experimental Protocols

Detailed methodologies are crucial for the evaluation of the biological activity of novel compounds. Below are representative protocols for key assays used to characterize pyridazinone derivatives.

Phosphodiesterase (PDE) Inhibition Assay

Objective: To determine the in vitro inhibitory activity of a test compound against a specific PDE isozyme.

Methodology:

-

Enzyme and Substrate Preparation: Recombinant human PDE enzyme (e.g., PDE3A, PDE4B, PDE5A) is used. The substrate, either cAMP or cGMP, is radiolabeled (e.g., with ³H) or fluorescently labeled.

-

Assay Reaction: The assay is typically performed in a 96-well plate format. The reaction mixture contains the PDE enzyme, the labeled substrate, and varying concentrations of the test compound in an appropriate assay buffer.

-

Incubation: The reaction is incubated at 30°C for a specified period (e.g., 30 minutes).

-

Termination and Separation: The reaction is terminated, and the product (e.g., ³H-AMP or ³H-GMP) is separated from the unreacted substrate. This can be achieved using methods such as anion-exchange chromatography or scintillation proximity assay (SPA).

-

Detection: The amount of product formed is quantified using a scintillation counter or a fluorescence plate reader.

-

Data Analysis: The percentage of inhibition at each compound concentration is calculated. The IC50 value (the concentration of the compound that inhibits 50% of the enzyme activity) is determined by fitting the data to a dose-response curve.

Kinase Inhibition Assay

Objective: To measure the ability of a test compound to inhibit the activity of a specific protein kinase.

Methodology:

-

Reagents: Recombinant active kinase (e.g., p38α, JNK1), a specific peptide or protein substrate, and ATP are required.

-

Assay Setup: The assay is conducted in a multi-well plate. Each well contains the kinase, the substrate, ATP (often radiolabeled with ³²P or ³³P), and the test compound at various concentrations in a kinase assay buffer.

-

Reaction Initiation and Incubation: The reaction is initiated by the addition of ATP and incubated at a controlled temperature (e.g., 30°C) for a set time.

-

Reaction Termination and Detection: The reaction is stopped, and the amount of phosphorylated substrate is measured. For radiolabeled ATP, this involves capturing the phosphorylated substrate on a filter membrane and quantifying the radioactivity. Alternatively, non-radioactive methods such as fluorescence polarization or luminescence-based assays can be used.

-

Data Analysis: The IC50 value is calculated from the dose-response curve of the compound's inhibitory activity.

Cell Proliferation Assay (MTT Assay)

Objective: To assess the cytotoxic or anti-proliferative effects of a test compound on cancer cell lines.

Methodology:

-

Cell Culture: Cancer cells (e.g., HCT116, MCF-7) are seeded in 96-well plates and allowed to adhere overnight.

-

Compound Treatment: The cells are treated with various concentrations of the test compound and incubated for a specified duration (e.g., 48 or 72 hours).

-

MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well. Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: After a few hours of incubation, the medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

-

Data Analysis: The absorbance is directly proportional to the number of viable cells. The percentage of cell viability is calculated relative to untreated control cells, and the GI50 (concentration for 50% growth inhibition) or IC50 (concentration for 50% inhibition of proliferation) is determined.

Visualizations

Signaling Pathways

The following diagrams illustrate the key signaling pathways modulated by pyridazin-3(2H)-one derivatives.

Caption: PDE Inhibition Signaling Pathway.

Caption: MAPK Signaling Pathway Inhibition.

Experimental Workflow

The following diagram outlines a general workflow for the synthesis and biological evaluation of novel pyridazin-3(2H)-one derivatives.

Caption: General Experimental Workflow.

Conclusion

The pyridazin-3(2H)-one scaffold represents a highly valuable core structure in modern drug discovery, giving rise to a multitude of derivatives with diverse and potent biological activities. The primary mechanisms of action associated with this scaffold, including the inhibition of phosphodiesterases and protein kinases, underscore its therapeutic potential across a spectrum of diseases. While the specific biological profile of this compound remains to be characterized, the extensive research on related analogs provides a strong foundation for future investigations into its mechanism of action and potential therapeutic applications. Further exploration of the structure-activity relationships within this chemical class will undoubtedly lead to the development of novel and improved therapeutic agents.

References

- 1. An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. scispace.com [scispace.com]

- 3. sarpublication.com [sarpublication.com]

- 4. Therapeutic Potential of Tricyclic Pyridazinone-Based Molecules: An Overview [mdpi.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. go.drugbank.com [go.drugbank.com]

- 7. Synthesis and biological activity of pyridopyridazin-6-one p38 MAP kinase inhibitors. Part 1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

The Multifaceted Biological Activities of Pyridazinone Derivatives: A Technical Guide for Researchers

For researchers, scientists, and professionals in drug development, the pyridazinone core represents a privileged scaffold in medicinal chemistry. Its derivatives have demonstrated a broad spectrum of biological activities, offering promising avenues for the development of novel therapeutic agents. This technical guide provides an in-depth overview of the significant pharmacological effects of pyridazinone derivatives, with a focus on their anticancer, anti-inflammatory, antimicrobial, and cardiovascular properties. The information is presented with detailed experimental protocols, quantitative data summaries, and visualizations of key signaling pathways to facilitate further research and development in this field.

Anticancer Activity

Pyridazinone derivatives have emerged as a significant class of compounds in oncology research, exhibiting potent activity against various cancer cell lines. Their mechanisms of action are diverse, often targeting key pathways involved in tumor growth, proliferation, and survival.

Mechanism of Action: Targeting Key Signaling Pathways

A primary mechanism by which pyridazinone derivatives exert their anticancer effects is through the inhibition of crucial kinases involved in cancer progression, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). By blocking VEGFR-2, these compounds can inhibit angiogenesis, the process by which tumors develop new blood vessels to obtain necessary nutrients, thereby effectively starving the tumor.[1][2] Some derivatives also induce apoptosis, or programmed cell death, in cancer cells. This is often achieved by modulating the expression of pro-apoptotic and anti-apoptotic genes, such as upregulating p53 and Bax while downregulating Bcl-2.[1][2]

Furthermore, some pyridazinone compounds have been shown to induce cell cycle arrest, for instance at the G0-G1 phase, preventing cancer cells from replicating.[1][2]

Quantitative Data on Anticancer Activity

The anticancer efficacy of various pyridazinone derivatives has been quantified using metrics such as the half-maximal inhibitory concentration (IC50) and growth inhibition percentage (GI%). The table below summarizes the activity of selected compounds against different cancer cell lines.

| Compound | Cancer Cell Line | Activity Metric | Value | Reference |

| 8f | Melanoma, NSCLC, Prostate, Colon | GI% | 62.21 - 100.14% | [1] |

| 10l | Melanoma, NSCLC, Prostate, Colon | GI% | 62.21 - 100.14% | [1] |

| 17a | Melanoma, NSCLC, Prostate, Colon | GI% | 62.21 - 100.14% | [1] |

| 10l | Various (five-dose screening) | GI50 | 1.66 - 100 µM | [1] |

| 17a | Various (five-dose screening) | GI50 | 1.66 - 100 µM | [1] |

| 17a | VEGFR-2 | IC50 | - | [1] |

| 43 | Human Pancreas Cancer (panc-1) | IC50 | 2.9 µM | [3] |

| 43 | Human Pancreas Cancer (paca-2) | IC50 | 2.2 µM | [3] |

| 37 | BTK enzyme | IC50 | 2.1 nM | [3] |

| 17 | Various human tumor cell lines | - | Potent | [4][5] |

Experimental Protocols for Anticancer Activity Evaluation

This protocol is adapted from the procedures used by the National Cancer Institute (NCI) for screening compounds against 60 cancer cell lines.[2]

Objective: To determine the growth inhibitory effect of pyridazinone derivatives on various cancer cell lines.

Materials:

-

Cancer cell lines of interest

-

Complete cell culture medium

-

Pyridazinone derivatives dissolved in a suitable solvent (e.g., DMSO)

-

Trichloroacetic acid (TCA), cold

-

Sulforhodamine B (SRB) solution

-

Tris base solution

-

Microplate reader

Procedure:

-

Cell Plating: Seed cancer cells into 96-well microtiter plates at the appropriate density and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Add serial dilutions of the pyridazinone derivatives to the wells. Include a vehicle control (e.g., DMSO) and a positive control. Incubate the plates for 48 hours.

-

Cell Fixation: Gently aspirate the medium and fix the cells by adding cold TCA to each well. Incubate for 1 hour at 4°C.

-

Staining: Wash the plates five times with water and allow them to air dry. Add SRB solution to each well and incubate at room temperature for 10 minutes.

-

Washing: Remove the SRB solution and wash the plates with 1% acetic acid to remove unbound dye. Allow the plates to air dry.

-

Absorbance Measurement: Add Tris base solution to each well to solubilize the bound dye. Read the absorbance at a wavelength of 515 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of growth inhibition (GI%) and the GI50 value (the concentration required to inhibit cell growth by 50%).

Anti-inflammatory Activity

Pyridazinone derivatives have demonstrated significant anti-inflammatory properties, often with a reduced risk of the gastrointestinal side effects commonly associated with non-steroidal anti-inflammatory drugs (NSAIDs).[6][7]

Mechanism of Action: COX-2 Inhibition

A key mechanism underlying the anti-inflammatory effects of many pyridazinone derivatives is the selective inhibition of cyclooxygenase-2 (COX-2).[6] COX-2 is an enzyme that is induced during inflammation and is responsible for the synthesis of prostaglandins, which are key mediators of pain and inflammation.[8] By selectively inhibiting COX-2 over the constitutively expressed COX-1, these compounds can reduce inflammation with a lower incidence of gastric ulceration.[6][7]

Quantitative Data on Anti-inflammatory Activity

The anti-inflammatory potential of pyridazinone derivatives is often assessed by their ability to inhibit edema in animal models and their COX-2 inhibitory activity.

| Compound | Assay | Activity Metric | Value | Reference |

| 20 | Carrageenan-induced paw edema | % Inhibition | 77.23% | [9] |

| 26 | Carrageenan-induced paw edema | % Inhibition | - | [9] |

| 28 | Carrageenan-induced paw edema | % Inhibition | - | [9] |

| 34 | Carrageenan-induced paw edema | % Inhibition | - | [9] |

| Ibuprofen (Standard) | Carrageenan-induced paw edema | % Inhibition | 85.77% | [9] |

| 5a | COX-2 Inhibition | IC50 | 0.77 µM | [10] |

| 5f | COX-2 Inhibition | IC50 | 1.89 µM | [10] |

| Celecoxib (Standard) | COX-2 Inhibition | IC50 | 0.35 µM | [10] |

| Indomethacin (Standard) | COX-2 Inhibition | IC50 | 0.42 µM | [10] |

| 2b | Carrageenan-induced paw edema | % Inhibition (5h) | Comparable to Celecoxib | [11] |

Experimental Protocols for Anti-inflammatory Activity Evaluation

This is a widely used in vivo model to screen for acute anti-inflammatory activity.

Objective: To evaluate the ability of pyridazinone derivatives to reduce acute inflammation.

Materials:

-

Wistar rats

-

Carrageenan solution (1% in saline)

-

Pyridazinone derivatives suspended in a suitable vehicle (e.g., 0.5% carboxymethyl cellulose)

-

Pletysmometer

-

Standard anti-inflammatory drug (e.g., indomethacin or celecoxib)

Procedure:

-

Animal Acclimatization: Acclimatize the rats to the laboratory conditions for at least one week before the experiment.

-

Grouping: Divide the rats into groups: a control group (vehicle), a standard drug group, and test groups for different doses of the pyridazinone derivatives.

-

Drug Administration: Administer the vehicle, standard drug, or test compounds orally or intraperitoneally.

-

Induction of Edema: After a specific time (e.g., 1 hour) following drug administration, inject a sub-plantar injection of carrageenan solution into the right hind paw of each rat.

-

Measurement of Paw Volume: Measure the paw volume of each rat using a plethysmometer at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.

-

Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the control group.

Antimicrobial Activity

Several pyridazinone derivatives have been synthesized and evaluated for their activity against a range of pathogenic bacteria and fungi, demonstrating their potential as novel antimicrobial agents.[1][2][12]

Quantitative Data on Antimicrobial Activity

The antimicrobial efficacy is typically determined by the minimum inhibitory concentration (MIC), which is the lowest concentration of a compound that inhibits the visible growth of a microorganism.

| Compound | Microorganism | MIC (µg/mL) | Reference |

| IIIa | S. pyogenes | - (Excellent activity) | [12] |

| IIIa | E. coli | - (Excellent activity) | [12] |

| IIId | Antifungal | - (Very good activity) | [12] |

| 10h | Staphylococcus aureus | 16 | [1][2] |

| 8g | Candida albicans | 16 | [1][2] |

Experimental Protocols for Antimicrobial Activity Evaluation

This is a qualitative method to assess the antimicrobial activity of a compound.

Objective: To screen pyridazinone derivatives for their ability to inhibit the growth of various microorganisms.

Materials:

-

Bacterial and fungal strains

-

Agar plates (e.g., Mueller-Hinton agar for bacteria, Sabouraud dextrose agar for fungi)

-

Sterile filter paper discs

-

Pyridazinone derivatives at a known concentration

-

Standard antibiotic and antifungal drugs

-

Incubator

Procedure:

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism.

-

Plate Inoculation: Evenly spread the microbial inoculum over the surface of the agar plate.

-

Disc Application: Impregnate sterile filter paper discs with a known concentration of the pyridazinone derivative and place them on the inoculated agar surface. Also, place discs with the standard drug and a solvent control.

-

Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 25°C for 48-72 hours for fungi).

-

Measurement of Inhibition Zone: Measure the diameter of the zone of inhibition (the clear area around the disc where microbial growth is inhibited).

-

Data Interpretation: A larger zone of inhibition indicates greater antimicrobial activity.

Cardiovascular Activity

Pyridazinone derivatives have shown significant potential in the treatment of cardiovascular diseases, with activities including vasodilation, antihypertensive, and cardiotonic effects.[3][8][13]

Mechanism of Action

The cardiovascular effects of pyridazinone derivatives are often attributed to their ability to act as phosphodiesterase (PDE) inhibitors, particularly PDE3 inhibitors.[3] Inhibition of PDE3 in cardiac and vascular smooth muscle leads to an increase in intracellular cyclic adenosine monophosphate (cAMP), resulting in positive inotropic effects (increased heart muscle contractility) and vasodilation.[13]

Quantitative Data on Cardiovascular Activity

The vasodilator and antihypertensive activities of pyridazinone derivatives have been evaluated in various in vitro and in vivo models.

| Compound | Activity | Metric | Value | Reference |

| 7 | Vasodilating agent | % Inhibition | 33.04% | [3] |

| 8a | Antihypertensive (in vitro) | % Inhibition of phenylephrine contraction | 48.8% | [3] |

| 8b | Antihypertensive (in vitro) | % Inhibition of phenylephrine contraction | 44.2% | [3] |

| 9 | Vasodilatory action | IC50 | 0.051 µM | [3] |

| 10 | Vasodilator and antiplatelet | IC50 | 35.3 µM | [3] |

| 16 | Vasorelaxant | EC50 | 0.339 µM | [3] |

| 17 | Vasorelaxant | EC50 | 1.225 µM | [3] |

| 18 | Vasorelaxant | EC50 | 1.204 µM | [3] |

| 19 | Vasorelaxant | IC50 | 0.250 µM | [3] |

| 26 | Vasorelaxant | IC50 | 0.08 µmol/l | [3] |

| 27 | PDE-5 Inhibition | IC50 | 34 nM | [3] |

Experimental Protocols for Cardiovascular Activity Evaluation

This assay is used to determine the direct effect of compounds on blood vessel tone.

Objective: To assess the vasorelaxant properties of pyridazinone derivatives on isolated arterial rings.

Materials:

-

Isolated rat aorta

-

Organ bath system

-

Krebs-Henseleit solution

-

Phenylephrine or other vasoconstrictors

-

Pyridazinone derivatives

-

Standard vasodilator drug (e.g., hydralazine)

Procedure:

-

Tissue Preparation: Isolate the thoracic aorta from a rat and cut it into rings.

-

Mounting: Mount the aortic rings in an organ bath containing Krebs-Henseleit solution, aerated with 95% O2 and 5% CO2, and maintained at 37°C.

-

Contraction: Induce a sustained contraction in the aortic rings using a vasoconstrictor like phenylephrine.

-

Compound Addition: Once a stable contraction is achieved, add cumulative concentrations of the pyridazinone derivatives to the organ bath.

-

Measurement of Relaxation: Record the relaxation of the aortic rings in response to the compound.

-

Data Analysis: Express the relaxation as a percentage of the pre-contracted tone and calculate the EC50 value (the concentration required to produce 50% of the maximal relaxation).

This guide provides a foundational understanding of the diverse biological activities of pyridazinone derivatives. The detailed protocols and compiled data are intended to serve as a valuable resource for researchers dedicated to the discovery and development of new therapeutic agents based on this versatile chemical scaffold. Further investigations into the structure-activity relationships and mechanisms of action will undoubtedly unveil even more of the therapeutic potential held within the pyridazinone core.

References

- 1. researchgate.net [researchgate.net]

- 2. Targeting vascular endothelial growth receptor-2 (VEGFR-2): structural biology, functional insights, and therapeutic resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. COX 2 pathway: Significance and symbolism [wisdomlib.org]

- 4. jchemrev.com [jchemrev.com]

- 5. sphinxsai.com [sphinxsai.com]

- 6. The PTGS2/COX2-PGE2 signaling cascade in inflammation: Pro or anti? A case study with type 1 diabetes mellitus - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The Role Of COX-2 In Knee Osteoarthritis: A Comprehensive Analysis of Cytokines, Inflammation and Signaling Pathways | Biores Scientia [bioresscientia.com]

- 8. Cyclooxygenase-2 - Wikipedia [en.wikipedia.org]

- 9. researchgate.net [researchgate.net]

- 10. Design, synthesis and characterization of novel pyridazin-3-one derivatives: in vitro vasorelaxant activity and in silico insights into eNOS modulation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthesis and Antihypertensive Activity of Some Novel Pyridazinones : Oriental Journal of Chemistry [orientjchem.org]

- 12. tandfonline.com [tandfonline.com]

- 13. An Efficient Synthesis and Reactions of Novel Indolyl- pyridazinone Derivatives with Expected Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]

Potential Therapeutic Targets of 6-(tert-butyl)pyridazin-3(2H)-one: An In-depth Technical Guide

Disclaimer: This document provides a comprehensive overview of the potential therapeutic targets of 6-(tert-butyl)pyridazin-3(2H)-one based on the established biological activities of structurally related 6-substituted pyridazin-3(2H)-one derivatives. Direct experimental data for this compound is not currently available in the public domain. The information presented herein is intended for researchers, scientists, and drug development professionals to guide future investigations into the therapeutic potential of this specific molecule.

Introduction

The pyridazin-3(2H)-one scaffold is a privileged heterocyclic motif in medicinal chemistry, with derivatives demonstrating a wide spectrum of pharmacological activities.[1][2][3][4][5][6][7] The substitution at the 6-position of the pyridazinone ring has been shown to be a critical determinant of biological activity, influencing both potency and target selectivity. While specific data for this compound is lacking, the presence of a bulky, lipophilic tert-butyl group at this position suggests the potential for interaction with specific hydrophobic pockets within various enzyme active sites and receptors. This guide will explore the most probable therapeutic targets for this compound by examining the well-documented activities of its 6-alkyl and 6-aryl substituted analogs. The primary therapeutic areas of focus include cardiovascular diseases and inflammatory conditions.

Potential Therapeutic Targets

Based on extensive research into the pyridazin-3(2H)-one core, the following are the most likely therapeutic targets for this compound:

-

Phosphodiesterases (PDEs): Inhibition of phosphodiesterase enzymes, particularly PDE3 and PDE4, is a hallmark of the 6-substituted pyridazinone class.[2][5][8][9][10][11][12]

-

PDE3: Often referred to as cGMP-inhibited phosphodiesterase, PDE3 is a key regulator of cyclic adenosine monophosphate (cAMP) levels in cardiac and smooth muscle cells. Inhibition of PDE3 leads to increased intracellular cAMP, resulting in positive inotropic effects (increased heart muscle contractility) and vasodilation. This makes PDE3 inhibitors valuable in the treatment of congestive heart failure.[5][10][11]

-

PDE4: This enzyme is primarily responsible for the hydrolysis of cAMP in inflammatory and immune cells. Inhibition of PDE4 elevates cAMP levels, which in turn suppresses the release of pro-inflammatory mediators. Consequently, PDE4 inhibitors are explored as treatments for inflammatory diseases such as asthma and chronic obstructive pulmonary disease (COPD).[9][12]

-

-

Cyclooxygenases (COXs): Some pyridazinone derivatives have been shown to exhibit anti-inflammatory and analgesic properties through the inhibition of COX enzymes, which are responsible for the synthesis of prostaglandins. Selective inhibition of COX-2 over COX-1 is a desirable characteristic to minimize gastrointestinal side effects.[4]

Quantitative Data for Analogous Compounds

To provide a quantitative perspective on the potential efficacy of this compound, the following table summarizes the inhibitory activities of various 6-substituted pyridazinone derivatives against their respective targets.

| Compound/Derivative Class | Target | Assay | IC50/EC50 (µM) | Reference |

| 6-[4-(5-methyl-3-oxo-2,3,4,5-tetrahydropyridazin-6-yl)-phenyl]pyridazin-3(2H)-one | PDE3 | In vitro enzyme inhibition | 0.07 | [10] |

| 6-(pyrazolo[1,5-a]pyridin-3-yl)pyridazin-3(2H)-ones | PDE3/PDE4 | In vitro enzyme inhibition | Varies with substitution | [9] |

| 6-Aryl-pyridazinones (e.g., 10v) | PDE4 | In vitro enzyme inhibition | ~0.02 | [12] |

| 6-Phenyl-3-pyridazinone derivatives | Vasorelaxation | Rat thoracic aortic rings | 0.339 - 114.300 | [13] |

| 6-Fluoroarylpyridazinone derivatives | Vasorelaxation | Not specified | Not specified | [2] |

Experimental Protocols

The following are detailed methodologies for key experiments typically employed to evaluate the therapeutic potential of 6-substituted pyridazinone derivatives.

In Vitro Phosphodiesterase (PDE) Inhibition Assay

-

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against specific PDE isoforms (e.g., PDE3 and PDE4).

-

Principle: This assay measures the ability of a compound to inhibit the hydrolysis of cyclic nucleotides (cAMP or cGMP) by a specific PDE enzyme. The remaining cyclic nucleotide is then converted to a detectable signal.

-

Procedure:

-

Recombinant human PDE3 or PDE4 enzyme is incubated with the test compound at various concentrations.

-

The reaction is initiated by the addition of the substrate, [3H]-cAMP.

-

The reaction is allowed to proceed for a specified time at 37°C and then terminated.

-

The product of the reaction, [3H]-AMP, is separated from the unreacted [3H]-cAMP using anion-exchange chromatography.

-

The amount of [3H]-AMP is quantified by scintillation counting.

-

The percentage of inhibition is calculated for each concentration of the test compound, and the IC50 value is determined by non-linear regression analysis.

-

In Vitro Vasorelaxant Activity Assay

-

Objective: To assess the vasodilatory effect of a test compound on isolated arterial rings.

-

Principle: The assay measures the ability of a compound to relax pre-contracted arterial smooth muscle.

-

Procedure:

-

Thoracic aortic rings are isolated from rats and mounted in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and aerated with 95% O2 and 5% CO2.

-

The rings are pre-contracted with a vasoconstrictor agent such as phenylephrine or potassium chloride.

-

Once a stable contraction is achieved, cumulative concentrations of the test compound are added to the organ bath.

-

Changes in isometric tension are recorded using a force transducer.

-

The relaxation response is expressed as a percentage of the pre-contraction tension.

-

The half-maximal effective concentration (EC50) is calculated from the concentration-response curve.

-

In Vivo Antihypertensive Activity Assay

-

Objective: To evaluate the blood pressure-lowering effect of a test compound in an animal model of hypertension.

-

Principle: The test compound is administered to hypertensive animals, and the changes in blood pressure are monitored over time.

-

Procedure:

-

Spontaneously hypertensive rats (SHRs) are commonly used as the animal model.

-

Baseline systolic and diastolic blood pressure and heart rate are measured using a non-invasive tail-cuff method.

-

The test compound is administered orally or intraperitoneally at various doses.

-

Blood pressure and heart rate are measured at different time points after drug administration.

-

The results are compared to a vehicle-treated control group to determine the antihypertensive efficacy of the compound.

-

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways potentially modulated by this compound and a general workflow for its preclinical evaluation.

Caption: PDE3 Signaling Pathway in Cardiomyocytes.

Caption: PDE4 Signaling Pathway in Inflammatory Cells.

Caption: Preclinical Evaluation Workflow.

Conclusion

While direct experimental evidence for the therapeutic targets of this compound is not yet available, a strong case can be made for its potential as a modulator of phosphodiesterases, particularly PDE3 and PDE4, based on the extensive body of research on analogous 6-substituted pyridazinones. The bulky tert-butyl group may confer unique properties in terms of potency and selectivity that warrant further investigation. The experimental protocols and workflows outlined in this guide provide a robust framework for the systematic evaluation of this compound's therapeutic potential in cardiovascular and inflammatory diseases. Future research, including in vitro screening against a panel of PDEs and other relevant targets, followed by cell-based and in vivo studies, will be crucial to definitively elucidate the pharmacological profile of this compound and validate its potential as a novel therapeutic agent.

References

- 1. sarpublication.com [sarpublication.com]

- 2. An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. scispace.com [scispace.com]

- 4. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 5. Therapeutic Potential of Tricyclic Pyridazinone-Based Molecules: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benthamscience.com [benthamscience.com]

- 7. jocpr.com [jocpr.com]

- 8. Cardiotonic agents. 3. Synthesis and biological activity of novel 6-(substituted 1H-imidazol-4(5)-yl)-3(2H)-pyridazinones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. go.drugbank.com [go.drugbank.com]

- 10. 1,4-bis(3-oxo-2,3-dihydropyridazin-6-yl)benzene analogues: potent phosphodiesterase inhibitors and inodilators - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. jaoc.samipubco.com [jaoc.samipubco.com]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

The Rise of Pyridazinones: A Technical Guide to Novel Bioactive Molecules

For Immediate Release – A comprehensive technical guide has been released, detailing the discovery, synthesis, and biological evaluation of novel pyridazinone-based molecules. This whitepaper serves as an in-depth resource for researchers, scientists, and professionals in drug development, offering a structured overview of this promising class of heterocyclic compounds. Pyridazinone derivatives have garnered significant attention in medicinal chemistry due to their wide spectrum of pharmacological activities, including anti-inflammatory, anticancer, cardiovascular, and antimicrobial properties.[1][2][3][4]

The pyridazinone nucleus is considered a "privileged scaffold" in drug discovery, meaning it can interact with a variety of biological targets.[5] This versatility has led to the development of numerous derivatives with therapeutic potential. This guide provides a consolidated look at the synthesis pathways, quantitative biological data, and key experimental protocols, alongside visual representations of relevant signaling pathways and workflows to facilitate a deeper understanding of these complex molecules.

Quantitative Biological Activity of Novel Pyridazinone Derivatives

The following tables summarize the quantitative data for various pyridazinone-based molecules, highlighting their potency as inhibitors of different biological targets.

Table 1: FER Tyrosine Kinase Inhibitory Activity of Pyrido-pyridazinone Derivatives [6]

| Compound | FER IC50 (nM) | Cellular Activity (EC50, nM) |

| 1 | Moderate Activity | Not specified |

| 15 | Potent Activity | Not specified |

| 18 | Higher Activity than 15 | Not specified |

| 21 (DS21360717) | High Potency | Potent Cellular Activity |

| Halogenated Derivatives | Higher Biochemical Activity | Less Potent Cellular Activity |

| Cyano-substituted Derivatives | Higher Biochemical Activity | Less Potent Cellular Activity |

Table 2: c-Met Kinase Inhibitory Activity of Pyrrolo-pyridine/pyrimidine Derivatives with Pyridazinone Moiety [7]

| Compound | c-Met Kinase IC50 (μM) | A549 IC50 (μM) | HepG2 IC50 (μM) | MCF-7 IC50 (μM) | PC-3 IC50 (μM) |

| 22f | Evaluated | Not specified | Not specified | Not specified | Not specified |

| 22g | Most Promising | 2.19 ± 0.45 | 1.32 ± 0.26 | 6.27 ± 1.04 | 4.63 ± 0.83 |

| 26c | Evaluated | Not specified | Not specified | Not specified | Not specified |

| 26e | Evaluated | Not specified | Not specified | Not specified | Not specified |

| Foretinib (Lead) | Not specified | Less active than 22g | Less active than 22g | Less active than 22g | Less active than 22g |

Table 3: MAO-B Inhibitory Activity of Pyridazinone Derivatives [8]

| Compound | MAO-B Inhibition | MAO-A Inhibition | Permeability |

| TR1-16 (series) | Majority more effective against MAO-B | Less effective | Not specified |

| TR2 | Competitive and Reversible | Not specified | High CNS permeability |

| TR16 | Competitive and Reversible | Not specified | High CNS permeability |

Key Experimental Protocols

This section details the methodologies for the synthesis and biological evaluation of pyridazinone-based molecules as cited in the literature.

General Synthesis of Pyrido-pyridazinone Derivatives[6]

A multi-step synthesis was employed to generate the pyrido-pyridazinone scaffold.

-

Esterification: The starting pyridine derivative was treated with lithium diisopropylamide (LDA) and methyl chloroformate to yield a methyl ester.

-

Aldehyde Formation: The ketal protecting group was hydrolyzed to reveal an aldehyde.

-

Hydrazide Formation: The aldehyde was then reacted to form an N-Boc protected hydrazide.

-

Cyclization: Deprotection of the Boc group induced ring closure to form the pyrido-pyridazinone core.

-

Functionalization: Subsequent SNAr reactions were performed with an appropriate aniline and a protected aminocyclohexane to introduce desired side chains.

-

Halogenation (Optional): Bromination could be achieved using N-bromosuccinimide (NBS).

Synthesis of Pyrrolo-pyridine/pyrimidine Derivatives Bearing a Pyridazinone Moiety[7]

The synthesis of these derivatives involved a multi-step process culminating in the desired compounds. The general approach connected a pyrrolo-pyridine or pyrrolo-pyrimidine core with a pyridazinone moiety. The specific synthetic route and reaction conditions were dependent on the desired final structure and substituents.

Synthesis of Pyridazinone Derivatives as MAO-B Inhibitors[8]

The target pyridazinone compounds were synthesized through the following steps:

-

Nucleophilic Substitution: 3,6-dichloropyridazine was reacted with a phenylpiperazine or morpholine derivative in ethanol to produce a 3-chloro-6-substituted pyridazine.

-

Hydrolysis: The resulting intermediate was heated in glacial acetic acid to hydrolyze the chloro group and form the 6-substituted-3(2H)-pyridazinone.

In Vitro Kinase Inhibition Assay (FER and c-Met)

The inhibitory activity of the synthesized compounds against their respective tyrosine kinases was typically evaluated using a standardized in vitro kinase assay. This often involves measuring the phosphorylation of a substrate peptide by the kinase in the presence and absence of the inhibitor. The IC50 value, representing the concentration of the inhibitor required to reduce the kinase activity by 50%, is then determined.

Cellular Proliferation Assay (Anticancer Activity)

The antiproliferative activity of the compounds was assessed against various cancer cell lines (e.g., A549, HepG2, MCF-7, PC-3).[7] A common method is the MTT or SRB assay, where cells are incubated with varying concentrations of the test compounds. The cell viability is then measured, and the IC50 value is calculated to determine the concentration of the compound that inhibits cell growth by 50%.

MAO-A and MAO-B Inhibition Assay[8]

The inhibitory effects of the compounds on monoamine oxidase A and B were determined using an appropriate assay. This typically involves measuring the enzymatic activity of recombinant human MAO-A and MAO-B in the presence of the test compounds. The IC50 values are then calculated to assess the potency and selectivity of the inhibitors.

Parallel Artificial Membrane Permeability Assay (PAMPA)[8]

To predict the central nervous system (CNS) permeability of the compounds, a PAMPA assay was employed. This in vitro model assesses the ability of a compound to diffuse from a donor compartment, through an artificial membrane coated with lipids, to an acceptor compartment, simulating the blood-brain barrier.

Visualizing the Science: Pathways and Workflows

To better illustrate the concepts discussed, the following diagrams have been generated using the Graphviz DOT language.

Caption: Inhibition of Receptor Tyrosine Kinase Signaling by Pyridazinone Derivatives.

Caption: General Workflow for the Discovery and Development of Novel Pyridazinone-based Molecules.

Caption: Logical Relationship of Selective MAO-B Inhibition by Pyridazinone Derivatives.

References

- 1. sarpublication.com [sarpublication.com]

- 2. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 3. scispace.com [scispace.com]

- 4. benthamdirect.com [benthamdirect.com]

- 5. Therapeutic Potential of Tricyclic Pyridazinone-Based Molecules: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Discovery of Novel Pyrido-pyridazinone Derivatives as FER Tyrosine Kinase Inhibitors with Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Discovery of novel pyrrolo-pyridine/pyrimidine derivatives bearing pyridazinone moiety as c-Met kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

An In-Depth Technical Guide to the Keto-Enol Tautomerism of Pyridazin-3(2H)-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pyridazin-3(2H)-one and its derivatives represent a privileged scaffold in medicinal chemistry, exhibiting a wide array of biological activities, including anticancer and cardiovascular effects.[1][2] Central to the chemical behavior and biological activity of these compounds is the phenomenon of keto-enol tautomerism. This guide provides a comprehensive technical overview of the tautomeric equilibrium of pyridazin-3(2H)-one, detailing its structural aspects, influencing factors, and the experimental and computational methodologies used for its characterization. The predominance of the keto (lactam) form and the influence of solvent polarity on the equilibrium are discussed, supported by spectroscopic and theoretical data. This document serves as a resource for researchers engaged in the design and development of novel therapeutics based on the pyridazinone core.

Introduction: The Significance of Tautomerism in Pyridazin-3(2H)-one

Pyridazin-3(2H)-one is a six-membered heterocyclic compound containing two adjacent nitrogen atoms.[3] Its structure allows for the existence of two tautomeric forms in equilibrium: the keto form (pyridazin-3(2H)-one) and the enol form (pyridazin-3-ol). This dynamic equilibrium, known as keto-enol tautomerism, involves the migration of a proton and the concomitant shift of a double bond.[4]

The tautomeric state of a molecule can significantly influence its physicochemical properties, such as polarity, acidity, and hydrogen bonding capacity. These properties, in turn, are critical determinants of a molecule's biological activity, including its ability to bind to target receptors and its pharmacokinetic profile.[5] For drug development professionals, a thorough understanding of the tautomeric behavior of the pyridazinone scaffold is therefore essential for rational drug design and the optimization of lead compounds.

Generally, the keto form of pyridazin-3(2H)-one is considered to be the more stable and, therefore, the predominant tautomer under most conditions.[1][4] However, the position of the equilibrium can be influenced by various factors, including the solvent, temperature, and the presence of substituents on the pyridazinone ring.

The Tautomeric Equilibrium: A Structural Perspective

The keto-enol tautomerism of pyridazin-3(2H)-one is depicted below:

Keto-enol tautomeric equilibrium of pyridazin-3(2H)-one.

Factors Influencing the Tautomeric Equilibrium

-

Substituent Effects: The electronic nature of substituents on the pyridazinone ring can influence the relative stability of the tautomers. Electron-withdrawing groups can affect the acidity of the N-H proton and the basicity of the carbonyl oxygen, thereby shifting the equilibrium. Similarly, steric effects from bulky substituents can favor one tautomer over the other.[8]

-

Temperature: The tautomeric equilibrium is a dynamic process, and its position can be temperature-dependent. Studies on other keto-enol systems have shown that an increase in temperature can shift the equilibrium towards the less stable tautomer.[9]

Quantitative Analysis of Tautomerism

While extensive quantitative experimental data for the parent pyridazin-3(2H)-one is scarce, theoretical studies provide valuable insights into the energetics of the tautomerization process.

| Tautomerization Pathway | Method | Activation Energy (kcal/mol) | Reference |

| Direct H-transfer (monomer) | DFT (B3LYP/6-311++G) | 42.64 | [6][10] |

| Double H-transfer (dimer) | DFT (B3LYP/6-311++G) | 14.66 | [6][10] |

Table 1: Calculated Activation Energies for the Tautomerization of Pyridazin-3(2H)-one.

The significantly lower activation energy for the dimer pathway suggests that in condensed phases, where intermolecular interactions are possible, the tautomerization likely proceeds through a dimeric intermediate.

Experimental Protocols for Tautomer Analysis

The following sections outline the general experimental protocols for the synthesis of pyridazin-3(2H)-one and the characterization of its tautomeric equilibrium using spectroscopic and computational methods.

Synthesis of 6-Substituted-3(2H)-pyridazinones

A common synthetic route to 6-substituted-3(2H)-pyridazinones involves the reaction of a suitable ketone with glyoxylic acid, followed by cyclization with hydrazine.[11][12]

General Procedure:

-

A mixture of the starting ketone (1 equivalent) and glyoxylic acid (1 equivalent) is heated, often in the presence of a catalyst such as aluminum chloride.

-

After the initial reaction, hydrazine hydrate (1.1 equivalents) is added to the reaction mixture.

-

The mixture is refluxed for several hours.

-

Upon cooling, the product precipitates and can be isolated by filtration.

-

The crude product is then purified by recrystallization from an appropriate solvent (e.g., ethanol).

For a detailed protocol for the synthesis of a specific derivative, 6-(3-fluoro-4-methoxyphenyl)-4,5-dihydro-3(2H)-pyridazinone, refer to the work by Marconi et al.[13]

General workflow for the synthesis of 6-substituted-3(2H)-pyridazinones.

NMR Spectroscopy for Tautomer Quantification

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the quantitative analysis of tautomeric mixtures in solution. The relative concentrations of the keto and enol forms can be determined by integrating the signals corresponding to specific protons in each tautomer.

Experimental Protocol:

-

Sample Preparation: Prepare solutions of pyridazin-3(2H)-one in various deuterated solvents (e.g., CDCl₃, DMSO-d₆) of known concentration.

-

¹H NMR Acquisition: Acquire high-resolution ¹H NMR spectra for each sample. Ensure a sufficient relaxation delay (D1) to allow for complete relaxation of all protons, which is crucial for accurate integration.

-

Signal Assignment: Identify the characteristic signals for the keto and enol tautomers. For example, the N-H proton of the keto form and the O-H proton of the enol form will have distinct chemical shifts. The chemical shifts of the ring protons will also differ between the two tautomers.

-

Integration and Quantification: Integrate the well-resolved signals corresponding to each tautomer. The ratio of the integrals will be proportional to the molar ratio of the tautomers. The equilibrium constant (Keq = [enol]/[keto]) can then be calculated.

Example ¹H NMR Data for a Pyridazinone Derivative in Different Solvents: While specific data for the parent compound is limited, ¹H NMR spectra of derivatives in solvents like CDCl₃ and DMSO-d₆ show distinct differences in chemical shifts, indicative of the solvent's influence on the tautomeric equilibrium.[9][14]

UV-Vis Spectroscopy

UV-Vis spectroscopy can also be used to study keto-enol tautomerism, as the two forms will have different absorption maxima (λmax).

Experimental Protocol:

-

Sample Preparation: Prepare a series of solutions of pyridazin-3(2H)-one in various solvents of different polarities.

-

Spectral Acquisition: Record the UV-Vis absorption spectrum for each solution over a suitable wavelength range.

-

Data Analysis: Deconvolute the overlapping spectra of the keto and enol forms to determine the contribution of each tautomer to the overall spectrum. The relative absorbance at the λmax of each tautomer can be used to estimate their relative concentrations.

Computational Chemistry

Density Functional Theory (DFT) calculations are a valuable tool for complementing experimental studies and providing a deeper understanding of the tautomeric equilibrium.

Computational Protocol:

-

Structure Optimization: Build the 3D structures of both the keto and enol tautomers. Perform geometry optimization using a suitable level of theory (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)).

-

Frequency Calculation: Perform frequency calculations on the optimized structures to confirm that they are true minima on the potential energy surface (i.e., no imaginary frequencies).

-

Energy Calculation: Calculate the electronic energies of both tautomers. The difference in energy (ΔE) will provide an estimate of their relative stability.

-

Solvent Effects: To model the effect of different solvents, employ a continuum solvation model (e.g., PCM - Polarizable Continuum Model).

-

Equilibrium Constant Calculation: The equilibrium constant can be estimated from the calculated Gibbs free energy difference (ΔG) between the tautomers using the equation: ΔG = -RTln(Keq).

Relevance in Drug Development: Signaling Pathways

The tautomeric state of pyridazinone derivatives is critical for their interaction with biological targets. The ability of the keto and enol forms to act as hydrogen bond donors and acceptors differs, which can significantly impact their binding affinity and selectivity.

Anticancer Activity

Many pyridazinone derivatives exhibit potent anticancer activity through various mechanisms, including the inhibition of kinases such as VEGFR-2 and cyclin-dependent kinases (CDKs).[1][15] The binding of these inhibitors to the active site of the enzyme often involves specific hydrogen bonding interactions that are dependent on the tautomeric form of the drug molecule.

Simplified signaling pathways targeted by anticancer pyridazinone derivatives.

Vasodilator Activity

Pyridazinone-based compounds have also been developed as vasodilators for the treatment of cardiovascular diseases.[2][16] Some of these compounds are thought to exert their effects by modulating intracellular calcium levels in vascular smooth muscle cells, potentially through interaction with the inositol triphosphate (IP3) receptor or by inhibiting phosphodiesterases (PDEs).[17][18] The specific tautomeric form of the pyridazinone derivative is likely crucial for its interaction with these targets.

Potential signaling pathways involved in the vasodilator effects of pyridazinone derivatives.

Conclusion

The keto-enol tautomerism of pyridazin-3(2H)-one is a fundamental aspect of its chemistry that has profound implications for its application in drug discovery and development. While the keto form is generally more stable, the tautomeric equilibrium is dynamic and can be influenced by the molecular environment. A comprehensive understanding and characterization of this equilibrium, using a combination of experimental and computational techniques, are crucial for the rational design of novel pyridazinone-based therapeutics with optimized activity and pharmacokinetic properties. This guide provides a foundational framework for researchers to approach the study of tautomerism in this important class of heterocyclic compounds.

References

- 1. Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. scispace.com [scispace.com]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. Tautomerism in pyridazin-3(2H)-one: a theoretical study using implicit/explicit solvation models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. researchgate.net [researchgate.net]

- 9. rsc.org [rsc.org]

- 10. researchgate.net [researchgate.net]

- 11. One-Pot Preparation of 6-Substituted 3(2H)-Pyridazinones from Ketones | Semantic Scholar [semanticscholar.org]

- 12. sphinxsai.com [sphinxsai.com]

- 13. Synthesis and biological evaluation of new 3(2H)-pyridazinone derivatives as non-toxic anti-proliferative compounds against human colon carcinoma HCT116 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. tandfonline.com [tandfonline.com]

- 16. Synthesis of potent vasodilating agents: in silico and in vitro evaluation of 6-(4-substitutedphenyl)-3-pyridazinone derivatives as potential hydralazine analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Design, synthesis and characterization of novel pyridazin-3-one derivatives: in vitro vasorelaxant activity and in silico insights into eNOS modulation - PMC [pmc.ncbi.nlm.nih.gov]

- 18. mdpi.com [mdpi.com]

Physicochemical Properties of Substituted Pyridazinones: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of substituted pyridazinones, a class of heterocyclic compounds of significant interest in medicinal chemistry. Due to their diverse biological activities, including anti-inflammatory, cardiovascular, and anticancer effects, a thorough understanding of their physicochemical characteristics is crucial for the design and development of novel therapeutic agents. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes associated signaling pathways to support researchers in this field.

Data Presentation: Physicochemical Properties

The following tables summarize the available quantitative data on the pKa, lipophilicity (logP), melting point, and solubility of various substituted pyridazinones. These parameters are critical for predicting the absorption, distribution, metabolism, and excretion (ADME) properties of drug candidates.

Table 1: pKa and logP Values of Selected Substituted Pyridazinones

| Compound/Substituent | pKa | logP | Reference |

| 3(2H)-Pyridazinone | Not explicitly found | -0.7 | [1] |

| 5-ethoxy-2-(3-methylphenyl)-4-sulfanylidene-1H-pyridazin-3-one | Not explicitly found | 2.9 | [2] |

| Pyridazinone derivative 4ba (with 5-methoxyindole moiety) | Not explicitly found | 0.43 | [3] |

Table 2: Melting Points of Selected Substituted Pyridazinones

| Compound/Substituent | Melting Point (°C) | Reference |

| 6-aryl-2-(imidazol-1-yl/1,2,4-triazol-1-yl)-2-methyl-4,5-dihydro-(2H)-pyridazin-3-one derivatives | 165-166 | [4] |

| 6-[3-allyl-4-(2,3-epoxypropoxy)phenyl]-4,5-dihydro-3(2H)-pyridazinone | 92.5-95 | [5] |

| Phenyl-substituted pyridazine | ~155 | [6] |

| Thienyl-substituted pyridazine | ~205 | [6] |

| Tolyl-substituted pyridazine | Not specified | [6] |

Table 3: Solubility of 6-Phenylpyridazin-3(2H)-one (PPD) in Various Solvents at 318.2 K [7][8]

| Solvent | Mole Fraction Solubility (x 10⁻¹) |

| Dimethyl sulfoxide (DMSO) | 4.73 |

| Polyethylene glycol-400 (PEG-400) | 4.12 |

| Transcutol® | 3.46 |

| Ethyl acetate (EA) | 0.81 |

| 2-butanol | 0.0218 |

| 1-butanol | 0.0211 |

| Propylene glycol (PG) | 0.0150 |

| Isopropyl alcohol (IPA) | 0.0144 |

| Ethylene glycol (EG) | 0.0127 |

| Ethanol | 0.00822 |

| Methanol | 0.00518 |

| Water | 0.000126 |

Experimental Protocols

Detailed methodologies are essential for the accurate and reproducible determination of physicochemical properties. The following sections outline standard experimental protocols for measuring pKa and logP.

Determination of pKa by Potentiometric Titration

The acid dissociation constant (pKa) is a critical parameter that influences the ionization state of a compound at a given pH, which in turn affects its solubility, permeability, and target binding. Potentiometric titration is a highly accurate method for pKa determination.[9][10][11][12][13]

Principle: A solution of the compound is titrated with a standardized acid or base. The pH of the solution is monitored as a function of the volume of titrant added. The pKa is determined from the midpoint of the buffer region in the resulting titration curve, where the concentrations of the ionized and unionized forms of the compound are equal.

-

Preparation of Solutions:

-

Prepare a stock solution of the pyridazinone derivative of known concentration (typically 1 mM) in a suitable solvent (e.g., deionized water or a co-solvent if solubility is low).

-

Prepare standardized solutions of a strong acid (e.g., 0.1 M HCl) and a strong base (e.g., 0.1 M NaOH).

-

Prepare a solution to maintain a constant ionic strength (e.g., 0.15 M KCl).

-

-

Calibration of the pH Meter:

-

Calibrate the pH meter using at least three standard buffer solutions (e.g., pH 4.0, 7.0, and 10.0) at a constant temperature (e.g., 25 °C).

-

-

Titration Procedure:

-

Place a known volume (e.g., 20 mL) of the sample solution into a titration vessel.

-

If the compound is a weak acid, make the solution acidic (pH 1.8-2.0) with the standardized HCl. If it is a weak base, make the solution basic.

-

Immerse the calibrated pH electrode and a stirrer into the solution.

-

Begin the titration by adding small, precise increments of the standardized NaOH (for an acidic compound) or HCl (for a basic compound).

-

Record the pH of the solution after each addition, allowing the reading to stabilize.

-

Continue the titration until the pH reaches a stable value in the basic or acidic region, respectively.

-

-

Data Analysis:

-

Plot the measured pH values against the volume of titrant added to generate a titration curve.

-

The pKa is the pH at the half-equivalence point, which is the point where half of the compound has been neutralized. This corresponds to the inflection point of the titration curve.

-

Determination of logP by the Shake-Flask Method

The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity and is a key determinant of its membrane permeability and distribution in biological systems. The shake-flask method is the traditional and most reliable method for logP determination.[4][14][15][16][17]

Principle: The compound is partitioned between two immiscible phases, typically n-octanol and water (or a buffer of a specific pH for logD determination). The concentration of the compound in each phase is measured after equilibrium is reached. The partition coefficient (P) is the ratio of the concentration in the organic phase to the concentration in the aqueous phase.

Detailed Methodology: [4][14][17]

-

Preparation of Phases:

-

Saturate n-octanol with water (or buffer) and water (or buffer) with n-octanol by shaking them together for 24 hours and then allowing the phases to separate.

-

-

Partitioning of the Compound:

-

Prepare a stock solution of the pyridazinone derivative in the aqueous phase. The concentration should be chosen to be within the linear range of the analytical method used for quantification.

-